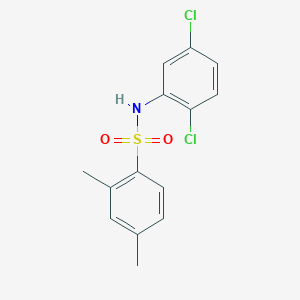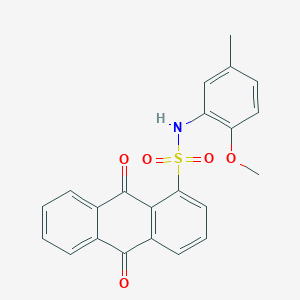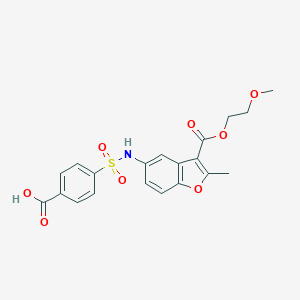
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, also known as DCS, is a chemical compound that has been widely used in scientific research due to its unique properties. DCS is a sulfonamide derivative that is used in various biochemical and physiological studies as a tool to investigate the mechanism of action of different biological processes.
作用機序
The mechanism of action of N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. This compound acts as a competitive inhibitor of carbonic anhydrase and tyrosinase, which means that it competes with the substrate for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound has been found to reduce the production of aqueous humor in the eye, making it a potential treatment for glaucoma. This compound has also been shown to inhibit the growth of certain cancer cell lines, making it a potential anticancer agent.
実験室実験の利点と制限
The advantages of using N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide in lab experiments include its potency and specificity as an inhibitor of carbonic anhydrase and tyrosinase. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
将来の方向性
There are several future directions for research involving N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide. One area of research is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of glaucoma and cancer. Additionally, the use of this compound as a tool to investigate the role of carbonic anhydrase and tyrosinase in various biological processes could lead to a better understanding of these enzymes and their functions.
合成法
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a multistep process starting from 2,5-dichloronitrobenzene and 2,4-dimethylbenzenesulfonyl chloride. The nitro group is reduced to an amino group, which is then reacted with the sulfonyl chloride to form the final product.
科学的研究の応用
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide has been extensively used in scientific research as a pharmacological tool to investigate the mechanism of action of different biological processes. This compound has been found to be a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.
特性
分子式 |
C14H13Cl2NO2S |
|---|---|
分子量 |
330.2 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-6-14(10(2)7-9)20(18,19)17-13-8-11(15)4-5-12(13)16/h3-8,17H,1-2H3 |
InChIキー |
RJDFCMORLZFHBB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)

![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)

![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)
![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)

